4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative with substitutions at the 2-, 4-, and 6-positions. Key structural features include:
- Position 2: A pyrrolidin-1-yl group, contributing to lipophilicity and conformational flexibility.
- Position 4: A methyl substituent, which may influence steric hindrance and metabolic stability.
Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to mimic purine/pyrimidine bases, enabling interactions with enzymes and receptors involved in nucleic acid metabolism or signaling pathways .
Properties
IUPAC Name |
4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-14-11-16(22-18(21-14)25-5-3-4-6-25)23-7-9-24(10-8-23)17-13-19-12-15(2)20-17/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGCTPKMEUNQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC(=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrimidine core substituted with a piperazine moiety and a methylpyrazine group. Its molecular formula is and it has a molecular weight of 339.4 g/mol . The structural complexity contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structural frameworks may possess antibacterial properties, indicating potential for further exploration in this area .
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, related pyrimidine derivatives demonstrated high absorbance against free radicals, suggesting that 4-methyl derivatives could also exhibit this activity .
- Kinase Inhibition : The compound may interact with specific kinases, modulating their activity and influencing cellular pathways associated with various diseases. This mechanism is crucial for developing targeted therapies in oncology and other fields.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, altering their function and leading to downstream biological effects.
- Receptor Modulation : It could act as a ligand for various receptors, potentially influencing signaling pathways critical for cell survival and proliferation.
- DNA Interaction : There is a possibility of interaction with DNA, affecting replication and transcription processes, which is particularly relevant in the context of cancer biology .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-(1-Piperazinyl)pyrimidine | Contains a piperazine-pyrimidine structure | Lacks the pyrrolidine group |
| 4-Methylpyrimidinone | Shares the pyrimidine core | Different substituents |
| 2-[4-(4,6-Dimethoxypyrimidin-2-yloxy)piperazin] | Similar core but different substituents | Contains methoxy groups |
The unique combination of piperazine and pyrrolidine groups attached to the pyrimidine core imparts distinct chemical properties and potential biological activities that differentiate it from other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antioxidant Studies : Research on pyrimidine derivatives indicated that certain compounds exhibited up to 83.86% antioxidant activity compared to ascorbic acid, highlighting their potential as natural antioxidants .
- Kinase Activity : Investigations into similar compounds have revealed their capacity to inhibit specific kinases, which could be leveraged in drug development for conditions like cancer .
- In Silico Studies : Computational models have been utilized to predict the interactions of these compounds with various biological targets, suggesting promising avenues for further research in drug design .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antibacterial and antiviral agent . Its structural components allow it to interact with specific biological targets, potentially inhibiting the growth of pathogens. Research indicates that modifications to the piperazine and pyrimidine rings can enhance its bioactivity against various bacterial strains and viruses .
Drug Development
In drug discovery, this compound serves as a building block for synthesizing more complex molecules. Its derivatives have been explored for their pharmacological properties, including their ability to act as enzyme inhibitors or receptor modulators. For instance, studies have shown that analogs of this compound exhibit significant activity against cancer cell lines by targeting specific pathways involved in tumor growth.
Neuropharmacology
The presence of the piperazine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating disorders such as depression and anxiety . Preliminary studies indicate that this compound may influence these pathways, warranting further investigation.
Chemical Synthesis
This compound is also valuable in synthetic chemistry as it can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the creation of new derivatives with tailored properties for specific applications in both research and industry .
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry examined several derivatives of 4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine for their antiviral properties against influenza viruses. The results indicated that certain modifications enhanced efficacy significantly compared to the parent compound .
Case Study 2: Anticancer Properties
Research conducted at a leading pharmaceutical institute explored the anticancer potential of this compound and its derivatives. The study found that specific analogs exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for developing new cancer therapies .
Comparison with Similar Compounds
Compound A : 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1706447-61-1)
Compound B : 4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (CAS 2415454-28-1)
- Structural Differences :
- 5-Methyl-1,3,4-thiadiazole replaces 6-methylpyrazine at the piperazine terminus.
- Properties :
Piperazine-Linked Heterocyclic Derivatives
Compound C : 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8)
- Structural Differences :
- A 2-bromobenzoyl group replaces the pyrazine moiety.
- Piperidin-1-yl (saturated ring) at position 6 instead of pyrrolidin-1-yl.
- Properties: Molecular formula: C21H26BrN5O.
Compound D : 2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
- Structural Differences :
- Bulky sulfonylbenzene substituent on piperazine.
- Properties :
Pyrimidine Derivatives with Alternative Nitrogenous Substituents
Compound E : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Amino group at position 2 instead of pyrrolidin-1-yl.
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
